2-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
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Overview
Description
2-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is an organic compound that features a complex structure with a phenoxy group, a thiophene ring, and a pyridine moiety
Scientific Research Applications
2-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s structural features make it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps:
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Formation of the Pyridine Intermediate: : The synthesis begins with the preparation of the pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction, where a halogenated pyridine reacts with a thiophene boronic acid derivative in the presence of a palladium catalyst and a base .
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Introduction of the Phenoxy Group: This can be done through a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable leaving group on the pyridine intermediate under basic conditions .
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Amidation Reaction: : Finally, the amidation reaction is carried out by reacting the intermediate with a propanoyl chloride derivative in the presence of a base to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Mechanism of Action
The mechanism by which 2-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The phenoxy and thiophene groups can engage in π-π stacking interactions, while the amide group can form hydrogen bonds with biological macromolecules.
Pathways Involved: The compound may influence signaling pathways by binding to key proteins, altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with a furan ring instead of thiophene.
2-phenoxy-N-((2-(pyridin-2-yl)pyridin-3-yl)methyl)propanamide: Contains an additional pyridine ring.
Uniqueness
2-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific biological or material properties.
Properties
IUPAC Name |
2-phenoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14(23-16-8-3-2-4-9-16)19(22)21-13-15-7-5-11-20-18(15)17-10-6-12-24-17/h2-12,14H,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRPHZIQVDIAEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)C2=CC=CS2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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